molecular formula C11H11ClN2 B1374222 1-benzyl-5-chloro-3-methyl-1H-pyrazole CAS No. 861585-71-9

1-benzyl-5-chloro-3-methyl-1H-pyrazole

Cat. No.: B1374222
CAS No.: 861585-71-9
M. Wt: 206.67 g/mol
InChI Key: FQZVIUSXRWPHLV-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-3-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a benzyl group at the first position, a chlorine atom at the fifth position, and a methyl group at the third position. The molecular formula of this compound is C11H11ClN2, and it has a molecular weight of 206.67 g/mol .

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 1-benzyl-5-chloro-3-methyl-1H-pyrazole could potentially interact with a variety of biological targets.

Mode of Action

It’s known that pyrazole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates cellular processes, potentially leading to these observed effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it’s likely that this compound could influence multiple pathways, leading to downstream effects on cellular function and health.

Result of Action

The broad range of biological activities exhibited by pyrazole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-3-methyl-1H-pyrazole can be synthesized through various synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 1-benzyl-3-chloro-2-propanone with hydrazine hydrate under reflux conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-chloro-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted pyrazoles with various functional groups at the fifth position.

    Oxidation Reactions: Pyrazole N-oxides.

    Reduction Reactions: Reduced pyrazole derivatives.

Scientific Research Applications

1-Benzyl-5-chloro-3-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

1-Benzyl-5-chloro-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyrazole derivatives .

Properties

IUPAC Name

1-benzyl-5-chloro-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZVIUSXRWPHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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